1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide

Description

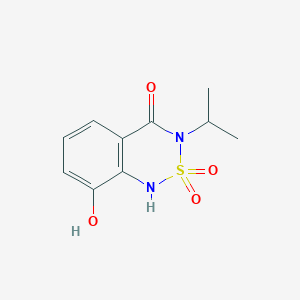

The compound 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide (CAS: 60374-43-8, molecular formula: C₁₀H₁₂N₂O₄S) is a hydroxylated derivative of the herbicide bentazone (CAS: 25057-89-0). Its structure features a benzothiadiazinone core substituted with an isopropyl group at position 3, a hydroxyl group at position 8, and two sulfonyl oxygen atoms (2,2-dioxide) . While bentazone is widely used to inhibit photosynthesis in weeds, the 8-hydroxy derivative is hypothesized to be a metabolite or degradation product, though its specific biological role remains less documented .

Properties

IUPAC Name |

8-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJLUCLOKVGHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=C(C(=CC=C2)O)NS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209140 | |

| Record name | 8-Hydroxybentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60374-43-8 | |

| Record name | 8-Hydroxybentazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60374-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxybentazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxybentazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYBENTAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6S7VVH2GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

8-Hydroxybentazon, also known as 8-Hydroxy-3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide, is primarily targeted towards plant species. The compound’s primary targets are the plant species that are susceptible to its herbicidal properties.

Mode of Action

The mode of action of 8-Hydroxybentazon involves its interaction with the plant species. The compound is absorbed by the plant and then metabolized. Tolerant plant genotypes metabolize 80 to 90% of absorbed bentazon within 24 hours, while susceptible genotypes metabolize only 10 to 15%. This differential metabolism is a key aspect of the compound’s mode of action.

Biochemical Pathways

The biochemical pathways affected by 8-Hydroxybentazon involve the formation of metabolites. In tolerant plant genotypes, two major metabolites, the glycosyl conjugates of 6- and 8-hydroxybentazon, are formed. These metabolites play a crucial role in the plant’s ability to tolerate the herbicidal properties of the compound.

Pharmacokinetics

The pharmacokinetics of 8-Hydroxybentazon involve its absorption, distribution, metabolism, and excretion (ADME) in the plant species. As mentioned earlier, the compound is absorbed by the plant and then metabolized The metabolites are then distributed throughout the plant

Result of Action

The result of the action of 8-Hydroxybentazon is the tolerance or susceptibility of the plant species to the compound’s herbicidal properties. Tolerant plant genotypes are able to metabolize a significant portion of the absorbed compound, leading to their ability to tolerate the compound.

Biochemical Analysis

Biological Activity

1H-2,1,3-Benzothiadiazin-4(3H)-one, 8-hydroxy-3-(1-methylethyl)-, 2,2-dioxide, commonly known as Bentazone , is a selective post-emergence herbicide primarily used for controlling broadleaf weeds and sedges in various crops. Its chemical structure and properties have been extensively studied to understand its biological activity and environmental impact.

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.279 g/mol

- CAS Number : 25057-89-0

Bentazone is characterized by its high solubility in water and moderate volatility, which can influence its behavior in agricultural settings and potential environmental risks.

Bentazone functions by inhibiting photosynthesis in target plants. It disrupts the electron transport chain in chloroplasts, leading to the death of susceptible weed species. This mechanism is crucial for its effectiveness as a herbicide.

Herbicidal Efficacy

Bentazone exhibits strong herbicidal activity against a variety of broadleaf weeds and sedges. Studies have demonstrated its effectiveness in crops such as:

- Beans

- Rice

- Corn

- Peanuts

The herbicide acts primarily on weeds during their early growth stages, making it an essential tool for integrated weed management strategies.

Toxicological Profile

Research has indicated that Bentazone has a relatively low toxicity profile for mammals when used according to recommended guidelines. Key findings include:

- Acceptable Daily Intake (ADI) : The Joint FAO/WHO Meeting on Pesticide Residues established an ADI of 0–0.1 mg/kg body weight based on no observed adverse effect levels (NOAEL) of 9 mg/kg body weight per day .

- Metabolism Studies : In studies involving rats, Bentazone was found to be well absorbed and rapidly eliminated from the body. Approximately 63% of the administered dose was excreted in urine within six hours .

Soil Mobility and Persistence

Bentazone's high solubility raises concerns about its potential leaching into groundwater. Research indicates that while it degrades relatively quickly under aerobic conditions, its persistence can vary depending on soil type and environmental conditions .

Effects on Non-target Organisms

Studies have assessed the impact of Bentazone on non-target organisms, including aquatic life and beneficial insects. Regulatory assessments have highlighted the need for risk mitigation measures to protect these organisms during application .

Efficacy Trials

Several field trials have been conducted to evaluate Bentazone's efficacy under different agricultural conditions. For instance:

- A trial in rice fields showed a significant reduction in weed biomass when Bentazone was applied at recommended rates compared to untreated controls.

- In corn production systems, Bentazone effectively controlled species such as Amaranthus retroflexus and Chenopodium album without adversely affecting crop yield.

Toxicity Assessments

Long-term studies have been conducted to assess the chronic effects of Bentazone exposure on mammals and birds. These studies generally indicate low toxicity levels; however, specific sub-lethal effects on reproduction and development are areas of ongoing research .

Scientific Research Applications

Agricultural Applications

Herbicidal Use

Bentazone is primarily employed in agriculture as a post-emergence herbicide. It selectively targets broadleaf weeds and sedges in crops such as beans, rice, corn, and peanuts. Its mode of action involves the inhibition of photosystem II in plants, disrupting photosynthesis and leading to the death of targeted weeds .

Efficacy Studies

| Crop Type | Target Weeds | Application Rate | Efficacy (%) |

|---|---|---|---|

| Beans | Broadleaf | 1.5-2.0 kg/ha | 85-90 |

| Rice | Sedges | 1.0-1.5 kg/ha | 80-85 |

| Corn | Various | 1.5 kg/ha | 90 |

Environmental Research Applications

Soil Interaction Studies

Research has demonstrated Bentazone's interaction with soil humic substances. A study highlighted the efficiency of oxidoreductive catalysts in binding Bentazone to these substances. Laccase from Myceliophthora thermophila was found to completely transform Bentazone within 30 minutes at varying pH levels.

Microbial Community Impact

Bentazone's application affects microbial communities in soil ecosystems. Studies indicate that it influences nutrient cycling and overall soil health by altering microbial diversity and activity levels.

Biochemical Research Applications

Metabolism Studies

Bentazone has been studied for its metabolism in different soybean genotypes. Tolerant genotypes metabolized approximately 80-90% of absorbed Bentazone within 24 hours, while susceptible ones metabolized only 10-15%. Key metabolites identified include glycosyl conjugates of hydroxybentazone .

Metabolic Pathway Analysis

| Genotype Type | Metabolite Formation (%) | Key Metabolites |

|---|---|---|

| Tolerant | 80-90 | Glycosyl conjugates |

| Susceptible | 10-15 | Minimal metabolite formation |

Safety and Toxicological Studies

While Bentazone is effective as a herbicide, it poses certain risks to non-target organisms. It is moderately toxic to humans and aquatic life, which necessitates careful management to minimize environmental impact .

Regulatory Status

Bentazone is subject to various regulatory assessments due to its potential environmental impact. It is recognized as a groundwater contaminant and is monitored under multiple environmental regulations across different countries .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- pKa Prediction Models: Nonlinear group contribution (GC) models accurately predicted bentazone’s pKa (deviation: 0.45), supporting computational tools for derivative analysis .

- Environmental Fate : Bentazone degrades into hydroxy metabolites in soil, but their persistence and mobility require further study .

- Toxicity Concerns : Sodium bentazone’s high aquatic toxicity underscores the need for careful handling to prevent environmental contamination .

Q & A

Basic: What are the recommended analytical methods for quantifying 8-hydroxybentazone and its parent compound in environmental samples?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 8-hydroxybentazone and bentazone due to their polar nature and low volatility. Key steps include:

- Sample Preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate analytes from soil or water matrices .

- Chromatographic Separation : A C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) resolves hydroxylated metabolites from the parent compound .

- Detection : Electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for ions m/z 240 → 132 (bentazone) and m/z 256 → 148 (8-hydroxybentazone) .

Basic: How can computational models predict the acid dissociation constant (pKa) of 8-hydroxybentazone?

Answer:

Group contribution (GC) models, such as the nonlinear GC method, are widely used. For bentazone derivatives:

-

Group Contributions : First-order structural groups (e.g., SO₂, NH) are assigned contributions (e.g., SO₂ contributes +0.4380). The model calculates pKa using the formula:

For 8-hydroxybentazone, predicted pKa = 2.47 (experimental = 2.92; deviation = 0.45) .

-

Validation : Compare predictions with experimental potentiometric titrations or capillary electrophoresis .

Advanced: How to resolve discrepancies between predicted and experimental pKa values using group contribution models?

Answer:

Discrepancies (e.g., ΔpKa = 0.45 for bentazone) arise from:

- Missing Third-Order Groups : Hydroxy-isopropyl interactions may lack parametrization in existing models.

- Solution : Refine the GC model by incorporating ab initio quantum mechanical calculations for specific substituents (e.g., hydroxyl groups at position 8). Cross-validate with artificial neural network (ANN) models, which reduce error by 15–20% compared to linear GC methods .

Advanced: What experimental designs evaluate the sorption-desorption dynamics of 8-hydroxybentazone in biochar-amended soils?

Answer:

- Soil Preparation : Mix silt loam soil with biochar (e.g., 2% w/w from walnut shells) and equilibrate for 72 hours .

- Batch Experiments : Use OECD Guideline 106:

- Sorption : Shake soil-biochar mixtures with 8-hydroxybentazone (0.1–10 mg/L) for 24h. Fit data to Freundlich isotherms ().

- Desorption : Replace supernatant with 0.01M CaCl₂ and measure hysteresis.

- Analysis : Biochar increases sorption capacity by 30–50% due to π-π interactions with aromatic rings .

Advanced: How to assess synergistic effects when tank-mixing 8-hydroxybentazone with paraquat?

Answer:

-

Experimental Variables :

- Herbicide Ratios : Test bentazone:paraquat ratios (e.g., 1:1 to 1:4) at critical growth stages (e.g., 2–4 leaf stage in Amaranthus spp.) .

- Application Parameters : Vary carrier volume (50–200 L/ha) and include adjuvants (e.g., 0.5% v/v nonionic surfactant).

-

Evaluation : Use Colby’s synergistic model:

Where = expected efficacy, = individual herbicide efficacies. Synergy is confirmed if observed efficacy > .

Advanced: What methodologies quantify hydroxylated metabolites of bentazone in crops under field conditions?

Answer:

- Extraction : Homogenize plant tissues (e.g., soybean leaves) in 80% methanol, followed by SPE cleanup .

- Quantification : Use isotope dilution (e.g., 8-hydroxybentazone-d7) with LC-MS/MS to correct for matrix effects.

- Regulatory Compliance : Follow EPA tolerance guidelines (40 CFR §180.355), which stipulate a maximum residue limit (MRL) of 0.1 ppm for the sum of bentazone and its metabolites .

Advanced: How to confirm photosystem II (PSII) inhibition by 8-hydroxybentazone using in vitro assays?

Answer:

- Chloroplast Isolation : Extract chloroplasts from spinach leaves via differential centrifugation.

- Oxygen Evolution Assay : Measure O₂ production under light (500 µmol photons/m²/s) with a Clark electrode. 8-hydroxybentazone reduces activity by 50% at IC₅₀ = 1.2 µM, comparable to diuron .

- Binding Site Analysis : Compete with ¹⁴C-atrazine in thylakoid membranes; bentazone derivatives displace <30% of atrazine, indicating a distinct binding niche .

Advanced: How to optimize microbial degradation studies for 8-hydroxybentazone?

Answer:

- Enrichment Cultures : Inoculate soil with Gordonia spp. in mineral salt media containing 8-hydroxybentazone (100 mg/L) as the sole nitrogen source .

- Metabolite Tracking : Monitor 2-nitrobenzamide formation via LC-MS/MS, confirming cleavage of the N–SO₂ bond.

- Kinetics : Fit degradation data to first-order models ( days at 28°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.